4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide
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Overview
Description
4-(2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide is a complex organic compound that features a benzoisoquinoline core, a fluorophenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzoisoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a phthalic anhydride derivative and an amine.
Introduction of the Ethyl Linker: The benzoisoquinoline core is then reacted with an ethylating agent under basic conditions to introduce the ethyl linker.
Attachment of the Fluorophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the fluorophenyl group is introduced.
Sulfonamide Formation: Finally, the sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoisoquinoline core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzoisoquinoline core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its potential to interact with biological macromolecules.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzoisoquinoline core can intercalate with DNA, potentially disrupting cellular processes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate of the enzyme.
Comparison with Similar Compounds
Similar Compounds
4-(2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide: Lacks the fluorophenyl group, which may affect its biological activity.
N-(4-Fluorophenyl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide: Similar structure but with different substituents that can alter its chemical properties.
Uniqueness
The presence of the fluorophenyl group in 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide provides unique electronic properties that can enhance its interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-fluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN2O4S/c27-19-9-11-20(12-10-19)28-34(32,33)21-13-7-17(8-14-21)15-16-29-25(30)22-5-1-3-18-4-2-6-23(24(18)22)26(29)31/h1-14,28H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHAGPUBTPOYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC4=CC=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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